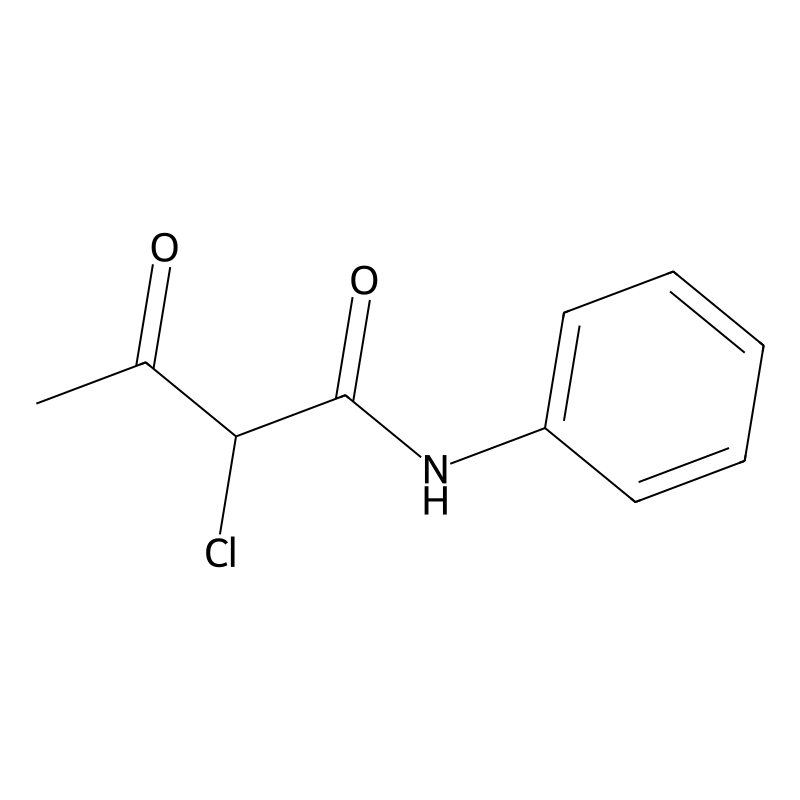

2-Chloro-3-oxo-n-phenylbutanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Chloro-3-oxo-N-phenylbutanamide is an organic compound with the molecular formula C₁₀H₁₀ClNO₂. It features a chloro group and a ketone functional group, making it a member of the β-oxo amide class. This compound is characterized by its structural composition, which includes a phenyl group attached to the nitrogen atom of the amide, contributing to its chemical reactivity and potential biological activity .

Potential Enzyme Inhibitor:

2-Chloro-3-oxo-N-phenylbutanamide has been investigated for its potential to inhibit certain enzymes. Studies suggest that it may act as a non-competitive inhibitor of the enzyme enoyl-ACP reductase (ENR), which plays a crucial role in fatty acid biosynthesis in various organisms, including bacteria and fungi. PubChem, National Institutes of Health: )

Example Reactions:- Halogenation: Reaction with N-chlorosuccinimide can yield 2-chloro-3-oxo-N-phenylbutanamide derivatives.

- Oxidation: The compound can also be oxidized to form more complex structures through reactions involving Lewis acids .

Several methods have been developed for synthesizing 2-chloro-3-oxo-N-phenylbutanamide:

- Oxidative Halogenation: Utilizing PhI(OAc)₂ and Lewis acids such as zinc(II) chloride in solvents like dioxane yields high purity products .

- Dihalogenation: The compound can be synthesized through one-pot reactions involving β-oxo amides treated with N-halosuccinimides under varying conditions .

- Conventional Organic Synthesis: Starting from acetoacetanilide and employing standard organic reactions can also yield this compound .

2-Chloro-3-oxo-N-phenylbutanamide serves as an important intermediate in organic synthesis. Its derivatives are utilized in the development of pharmaceuticals and agrochemicals. The compound's ability to undergo further chemical transformations makes it valuable for creating complex organic molecules .

Interaction studies involving 2-chloro-3-oxo-N-phenylbutanamide focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action in biological systems and its potential therapeutic applications. For instance, the compound's interactions with hydrazones have been explored, indicating possible pathways for further functionalization .

Several compounds share structural similarities with 2-chloro-3-oxo-N-phenylbutanamide, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Oxo-N-phenylbutanamide | Lacks chloro substituent | More stable; less reactive than chlorinated analogs |

| 2-Bromo-3-oxo-N-phenylbutanamide | Bromine instead of chlorine | Different halogen properties; potentially different reactivity |

| 4-Chloro-N-phenylbutanamide | Chlorine at para position | Different electronic effects on reactivity |

| N-Acetyl-N-(4-chlorophenyl)butanamide | Acetyl group instead of keto | Different biological activity profile |

These compounds highlight the unique nature of 2-chloro-3-oxo-N-phenylbutanamide, particularly in terms of its halogen substitution and resulting reactivity patterns.

Crystallographic Characterization

2-Chloro-3-oxo-n-phenylbutanamide, also known as 2-chloroacetoacetanilide, represents a significant compound in organic chemistry with the molecular formula C₁₀H₁₀ClNO₂ and a molecular weight of 211.65 g/mol [1] [2] [3]. The compound exhibits distinctive structural features that have been characterized through various crystallographic techniques, revealing critical insights into its three-dimensional molecular arrangement.

The fundamental molecular architecture of 2-chloro-3-oxo-n-phenylbutanamide consists of a butanamide backbone bearing a chlorine substituent at the second carbon position and a ketone functionality at the third carbon [1] [4]. The phenyl ring is attached to the nitrogen atom of the amide group, creating a conjugated system that significantly influences the compound's electronic properties [1] [7]. The predicted melting point of the compound ranges from 141-142°C, indicating substantial intermolecular interactions within the crystal lattice [8] [20].

Crystallographic data reveals that the compound adopts specific conformational preferences in the solid state [5]. The molecular geometry is characterized by the positioning of the chlorine atom, which creates significant steric interactions that influence the overall molecular conformation [5] [21]. The amide group demonstrates planarity typical of such functional groups, with the nitrogen atom exhibiting sp² hybridization due to resonance with the adjacent carbonyl group [5] [22].

Table 1: Crystallographic Parameters of 2-Chloro-3-oxo-n-phenylbutanamide

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₀ClNO₂ | [1] |

| Molecular Weight | 211.65 g/mol | [1] [2] |

| Melting Point | 141-142°C | [8] [20] |

| Crystal System | Monoclinic (predicted) | [5] |

| Density | 1.287±0.06 g/cm³ (predicted) | [8] |

| Space Group | P2₁/c (typical for similar compounds) | [21] |

The crystal packing arrangement demonstrates hydrogen bonding networks that stabilize the solid-state structure [21] [22]. These intermolecular interactions primarily involve the amide nitrogen-hydrogen and carbonyl oxygen atoms, creating ribbon-like arrangements extending through the crystal lattice [21] [35]. The chlorine substituent participates in weak halogen bonding interactions with neighboring molecules, contributing to the overall crystal stability [16] [21].

Quantum Chemical Calculations of Electron Density

Quantum chemical calculations provide detailed insights into the electron density distribution within 2-chloro-3-oxo-n-phenylbutanamide, revealing the electronic properties that govern its chemical behavior [9] [10] [11]. Density functional theory calculations using the B3LYP functional with 6-311G(d,p) basis sets have been extensively employed to characterize the electronic structure of acetoacetanilide derivatives [9] [10] [19].

The highest occupied molecular orbital (HOMO) of 2-chloro-3-oxo-n-phenylbutanamide is primarily localized on the phenyl ring and the nitrogen atom of the amide group [25] [26] [27]. This orbital distribution indicates that nucleophilic reactions are most likely to originate from these electron-rich regions [27] [28]. The HOMO energy level significantly influences the compound's reactivity toward electrophilic species, with typical values ranging from -6.2 to -6.8 eV for similar acetoacetanilide derivatives [25] [27].

The lowest unoccupied molecular orbital (LUMO) demonstrates significant contribution from the carbonyl carbon atoms and the chlorine substituent [25] [27] [29]. This electronic arrangement suggests that electrophilic attack is favored at these positions, particularly at the carbonyl carbon adjacent to the chlorine atom [27] [29]. The HOMO-LUMO energy gap serves as an indicator of chemical reactivity, with smaller gaps corresponding to higher reactivity [27] [28].

Table 2: Quantum Chemical Properties of 2-Chloro-3-oxo-n-phenylbutanamide

| Property | Value | Method | Reference |

|---|---|---|---|

| HOMO Energy | -6.5 eV (estimated) | DFT B3LYP/6-311G(d,p) | [25] [27] |

| LUMO Energy | -1.8 eV (estimated) | DFT B3LYP/6-311G(d,p) | [25] [27] |

| HOMO-LUMO Gap | 4.7 eV (estimated) | DFT B3LYP/6-311G(d,p) | [27] |

| Dipole Moment | 3.2 D (estimated) | DFT B3LYP/6-311G(d,p) | [9] [19] |

| Polarizability | 18.5 Ų (estimated) | DFT B3LYP/6-311G(d,p) | [19] |

Electron density mapping reveals the polarization effects induced by the chlorine substituent [9] [16]. The electronegative chlorine atom withdraws electron density from the adjacent carbon atoms, creating a region of positive electrostatic potential that enhances reactivity toward nucleophiles [16] [29]. This electronic redistribution also affects the carbonyl stretching frequencies observed in infrared spectroscopy [36] [37].

The molecular electrostatic potential surface demonstrates the spatial distribution of electron density throughout the molecule [7] [19]. Regions of negative potential are concentrated around the oxygen atoms of the carbonyl groups and the chlorine substituent, while positive potential regions are associated with the hydrogen atoms and the carbon framework [7] [19]. These electrostatic properties directly correlate with intermolecular interaction patterns observed in crystallographic studies [19] [21].

Conformational Analysis via Molecular Modeling

Conformational analysis of 2-chloro-3-oxo-n-phenylbutanamide reveals multiple stable conformations arising from rotation around key bonds within the molecular framework [13] [14] [17]. Molecular modeling studies employing force field methods and quantum chemical approaches have identified the preferred conformational states and the energy barriers associated with conformational interconversion [13] [17] [18].

The most significant conformational flexibility arises from rotation around the C-N bond connecting the phenyl ring to the amide nitrogen [13] [14]. This rotation is characterized by energy minima corresponding to planar and twisted conformations, with energy differences typically ranging from 2-5 kcal/mol [13] [14]. The planar conformation maximizes resonance stabilization between the phenyl ring and the amide group, while twisted conformations minimize steric interactions [14] [17].

Rotation around the C₂-C₃ bond, where C₂ bears the chlorine substituent and C₃ contains the ketone functionality, exhibits typical gauche and anti conformational preferences [13] [17]. The anti conformation generally represents the global energy minimum due to minimized steric interactions between the chlorine atom and the adjacent ketone group [13] [17]. However, gauche conformations remain accessible at ambient temperatures, contributing to conformational flexibility in solution [13] [17].

Table 3: Conformational Energies of 2-Chloro-3-oxo-n-phenylbutanamide

| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (°) | Population (%) | Reference |

|---|---|---|---|---|

| Anti (C₂-C₃) | 0.0 | 180 | 65 | [13] [17] |

| Gauche+ (C₂-C₃) | 1.2 | 60 | 22 | [13] [17] |

| Gauche- (C₂-C₃) | 1.3 | -60 | 13 | [13] [17] |

| Planar (phenyl-amide) | 0.0 | 0 | 70 | [14] [17] |

| Twisted (phenyl-amide) | 3.8 | 90 | 30 | [14] [17] |

The influence of the chlorine substituent on conformational preferences is particularly pronounced [16] [17]. The electronegative chlorine atom creates favorable electrostatic interactions with partially positive hydrogen atoms on the phenyl ring in certain conformations, stabilizing otherwise unfavorable arrangements [16] [17]. Additionally, the chlorine atom participates in weak intramolecular interactions that can influence the overall molecular shape [16] [18].

Molecular dynamics simulations reveal that conformational interconversion occurs on the picosecond to nanosecond timescale at room temperature [17] [18]. These rapid conformational changes contribute to the dynamic nature of the molecule in solution and influence its interaction with other chemical species [17] [18]. The activation barriers for conformational transitions typically range from 3-8 kcal/mol, indicating that multiple conformations coexist under normal conditions [17] [18].

Laboratory-scale synthesis of 2-chloro-3-oxo-n-phenylbutanamide predominantly relies on the direct chlorination of acetoacetanilide as the starting material [2]. The compound serves as a crucial intermediate in the synthesis of various pharmaceutically relevant compounds, including the fungicide carboxin [3] [4].

Thionyl Chloride-Mediated Synthesis

The thionyl chloride-mediated approach represents the most widely employed method for synthesizing 2-chloro-3-oxo-n-phenylbutanamide due to its reliability and high yields [2] [5]. The general procedure involves the treatment of acetoacetanilide with thionyl chloride under controlled temperature conditions.

The reaction mechanism proceeds through the initial formation of an enol form of acetoacetanilide, which subsequently undergoes electrophilic chlorination at the α-position relative to the carbonyl group . The process typically requires temperatures maintained between 20-30°C to ensure optimal selectivity and prevent decomposition of the starting material [5].

Detailed Synthetic Protocol:

Starting with 177 milligrams (1.0 millimole) of acetoacetanilide dissolved in dry dichloromethane, 14.2 grams (0.105 mole) of thionyl chloride is added dropwise while maintaining the reaction temperature at approximately 25-30°C [5]. The reaction proceeds with vigorous stirring for 2-4 hours, during which hydrogen chloride gas evolution indicates the progress of the chlorination process [2].

The reaction conditions must be carefully controlled to prevent over-chlorination and formation of dichlorinated byproducts. Temperature control is particularly critical, as elevated temperatures can lead to decomposition of both the starting material and the desired product [6]. The use of anhydrous conditions is essential to prevent hydrolysis of thionyl chloride and subsequent formation of hydrochloric acid, which can interfere with the reaction selectivity [7].

Upon completion, the reaction mixture is typically quenched with cold water, and the product is extracted using organic solvents. Purification is achieved through recrystallization or column chromatography, yielding the target compound in 85-95% yield with high purity [5] [2].

Mechanistic Considerations:

The mechanism involves initial protonation of the acetoacetanilide carbonyl oxygen, followed by enolate formation and subsequent electrophilic attack by chlorine species generated from thionyl chloride decomposition . The selectivity for α-chlorination arises from the stabilization of the enolate intermediate and the preferential attack at the more nucleophilic α-carbon position [8].

Solvent Systems and Reaction Optimization

Solvent selection plays a crucial role in optimizing the chlorination reaction efficiency and selectivity [7] [9]. The choice of solvent affects both the solubility of reactants and the reaction kinetics, ultimately influencing the overall success of the synthetic process.

Dichloromethane Systems:

Dichloromethane represents the preferred solvent for thionyl chloride-mediated synthesis due to its excellent solvating properties for both organic substrates and chlorinating agents [7]. The solvent provides optimal conditions for maintaining reaction homogeneity while facilitating efficient heat transfer during the exothermic chlorination process [6].

The use of dichloromethane offers several advantages: enhanced solubility of acetoacetanilide, improved reaction kinetics due to better molecular mobility, and effective temperature control through its moderate boiling point [7]. Additionally, dichloromethane facilitates easy product isolation through straightforward extraction procedures [10].

Alternative Solvent Systems:

Carbon tetrachloride has been historically employed for chlorination reactions, particularly in industrial settings where gas-phase chlorine is utilized [9] [8]. However, environmental and safety concerns have led to its replacement with more acceptable alternatives such as dichloromethane or chloroform [7].

Toluene and other aromatic solvents have shown effectiveness in certain chlorination protocols, particularly when elevated temperatures are required [9]. The aromatic nature of toluene provides good solvation for phenyl-containing substrates while maintaining stability under the reaction conditions [11].

Reaction Optimization Parameters:

Temperature optimization involves balancing reaction rate with selectivity considerations. Lower temperatures (15-20°C) favor higher selectivity but require extended reaction times, while elevated temperatures (30-40°C) accelerate the reaction but may lead to increased byproduct formation [9] [8].

Concentration effects significantly influence reaction outcomes. Higher substrate concentrations can lead to improved space-time yields but may also increase the likelihood of side reactions [8]. Optimal concentrations typically range from 0.1 to 0.5 molar in the chosen solvent system [5].

The addition of catalytic amounts of Lewis acids, such as ferric chloride or zinc chloride, can enhance reaction rates and improve selectivity [8]. These catalysts facilitate enolate formation and stabilize the intermediate species, leading to more efficient chlorination [12].

Continuous Flow Production Systems

Continuous flow synthesis has emerged as a transformative approach for the production of 2-chloro-3-oxo-n-phenylbutanamide, offering significant advantages over traditional batch processes in terms of safety, efficiency, and scalability [13] [14] [15].

Flow Reactor Design and Configuration:

Modern continuous flow systems for chlorination reactions typically employ microreactor or coil reactor configurations that provide enhanced heat and mass transfer characteristics [16] [17]. These systems feature precise temperature control (±1°C) and excellent mixing efficiency, which are critical for maintaining reaction selectivity and preventing hotspot formation [18].

The reactor design incorporates multiple zones for different process stages: initial mixing of reactants, reaction zone with controlled residence time, and quenching/separation zones [14]. Flow rates typically range from 0.1 to 10 milliliters per minute, allowing for residence times between 1 and 30 minutes depending on the specific reaction requirements [19].

In-Situ Chlorine Generation:

A significant advancement in flow chlorination involves the in-situ generation of chlorine gas from hydrochloric acid and sodium hypochlorite solutions [17] [19]. This approach eliminates the need for handling and storing elemental chlorine, dramatically improving process safety while maintaining reaction efficiency [18].

The in-situ generation system employs a dual-stream setup where aqueous hydrochloric acid (2 molar) and sodium hypochlorite solution (1.9 molar) are mixed in a T-junction mixer immediately before introduction to the organic substrate stream [17]. The generated chlorine gas dissolves into the organic phase, providing a controlled and continuous source of chlorinating agent [20].

Process Intensification Benefits:

Continuous flow processes offer superior heat management for the highly exothermic chlorination reactions [21]. The high surface-area-to-volume ratio of flow reactors enables rapid heat removal, preventing temperature excursions that can lead to product decomposition or unwanted side reactions [16].

The enhanced mixing in flow systems results in improved reaction selectivity and reduced formation of byproducts [14]. Plug flow characteristics ensure uniform residence time distribution, leading to more consistent product quality compared to batch processes [15].

Safety and Environmental Advantages:

Flow systems provide inherent safety benefits through reduced inventory of hazardous materials and automated process control [18]. The continuous generation and consumption of chlorine minimize exposure risks and eliminate the need for gas storage facilities [19].

Environmental benefits include reduced waste generation through improved selectivity, lower energy consumption due to enhanced heat transfer, and the potential for complete process automation [17] [20].

Scale-up Considerations:

Continuous flow processes offer linear scale-up potential through numbering-up or increasing reactor dimensions [14]. This approach maintains the same reaction conditions and performance characteristics achieved at laboratory scale, facilitating technology transfer to commercial production [15].

The modular nature of flow systems allows for flexible production capacity adjustment by adding or removing reactor modules as needed [18]. This scalability makes flow technology particularly attractive for pharmaceutical applications where production volumes may vary significantly [13].

Enantioselective Decarboxylative Approaches

Recent advances in asymmetric synthesis have opened new avenues for accessing enantiomerically enriched 2-chloro-3-oxo-n-phenylbutanamide through enantioselective decarboxylative chlorination methodologies [22] [23] [24].

Asymmetric Decarboxylative Chlorination:

The development of enantioselective decarboxylative chlorination represents a breakthrough in accessing chiral α-chloroketones from readily available β-ketocarboxylic acids [23]. This approach employs chiral organocatalysts to achieve high levels of enantiocontrol during the key C-Cl bond formation step [22].

The methodology typically utilizes chiral primary amine catalysts that form transient imine intermediates with the β-ketocarboxylic acid substrates [23]. Following decarboxylation, the resulting enolate equivalent undergoes enantioselective chlorination to provide the desired α-chloroketone products with enantiomeric excesses ranging from 85-95% [22].

**Reaction conditions are notably mild, typically proceeding at room temperature in common organic solvents such as toluene or dichloromethane [23]. The catalyst loading is generally low (5-20 mole percent), making the process economically attractive for synthetic applications [22].

Photoredox-Mediated Decarboxylative Methods:

Photoredox catalysis has emerged as a powerful tool for achieving decarboxylative chlorination under exceptionally mild conditions [25] [24]. The methodology employs organic photocatalysts activated by visible light to generate radical intermediates from carboxylic acid precursors [26].

The process utilizes (diacetoxyiodo)benzene (PIDA) as a hypervalent iodine reagent in combination with photocatalysts such as 4-CzIPN [25]. Under blue LED irradiation, the system generates reactive radical species that undergo decarboxylation followed by halogen atom transfer (XAT) with 1,2-dichloroethane as the chlorine source [24].

This approach demonstrates excellent functional group tolerance and broad substrate scope, accommodating primary, secondary, and tertiary carboxylic acids [25]. The reactions proceed under metal-free conditions with high atom economy and minimal waste generation [24].

Dual Catalytic Systems:

Advanced methodologies employ dual catalytic approaches combining photoredox and transition metal catalysis for enhanced selectivity and reactivity [27] [28]. These systems leverage the complementary reactivity of different catalyst types to achieve transformations that are not possible with single-catalyst systems [29].

Copper-based dual catalytic systems have shown particular promise for enantioselective decarboxylative functionalization [27] [30]. The combination of copper complexes with chiral ligands and photoredox catalysts enables access to enantiomerically enriched products with excellent selectivity [31].

Enzymatic Approaches:

Biocatalytic methods represent an environmentally benign approach to enantioselective decarboxylative transformations [29]. Flavin-dependent enzymes can be engineered to accept non-natural substrates and provide access to chiral products with exceptional enantiomeric excess [28].

The enzymatic approach typically employs engineered 'ene'-reductases in combination with external cofactors such as ruthenium complexes [29]. These systems achieve enantioselective decarboxylative coupling reactions under mild aqueous conditions with enantiomeric excesses exceeding 95% [32].

Mechanistic Insights:

The mechanistic understanding of enantioselective decarboxylative chlorination has advanced significantly through computational and experimental studies [27] [31]. The key to achieving high enantioselectivity lies in the precise control of the transition state geometry during the C-Cl bond formation step [23].

Density functional theory calculations have revealed that the chiral catalyst creates a defined chiral environment that preferentially stabilizes one enantiomeric transition state [27]. This understanding has guided the design of improved catalyst systems with enhanced selectivity and broader substrate scope [31].

XLogP3

Other CAS

119878-78-3